molecular formula C5H9NO3 B12272172 (1R,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid

(1R,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid

Cat. No.: B12272172
M. Wt: 131.13 g/mol
InChI Key: GSVBSCHJNFKMTR-FLRLBIABSA-N
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Description

(1R,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid is a chiral amino acid derivative with a unique cyclobutane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid typically involves the use of chiral starting materials and stereoselective reactions. One common method involves the ring-opening of cyclobutene derivatives followed by aminolysis and hydrolysis steps . The reaction conditions often include the use of specific catalysts and solvents to ensure high stereoselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as catalytic hydrogenation and enzymatic resolution. These methods are designed to produce the compound in large quantities while maintaining the desired stereochemistry and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield keto acids, while reduction can produce amino alcohols.

Scientific Research Applications

(1R,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular pathways involved in signal transduction and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid
  • (1S,2R,3S)-2-amino-3-methylcyclopentanecarboxylic acid
  • (1R,2R,3S,5R)-2-amino-3,5-dihydroxycyclopentane-1-carboxylic acid

Uniqueness

(1R,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid is unique due to its specific stereochemistry and cyclobutane ring structure. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

(1R,2R,3S)-2-amino-3-hydroxycyclobutane-1-carboxylic acid

InChI

InChI=1S/C5H9NO3/c6-4-2(5(8)9)1-3(4)7/h2-4,7H,1,6H2,(H,8,9)/t2-,3+,4-/m1/s1

InChI Key

GSVBSCHJNFKMTR-FLRLBIABSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@H]1O)N)C(=O)O

Canonical SMILES

C1C(C(C1O)N)C(=O)O

Origin of Product

United States

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